molecular formula C10H18ClN5O B12767812 1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride CAS No. 127375-15-9

1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride

Cat. No.: B12767812
CAS No.: 127375-15-9
M. Wt: 259.73 g/mol
InChI Key: JFPVTWREDPPVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride typically involves the substitution of chloride ions in cyanuric chloride with morpholine and propylamine. The reaction is carried out in a solvent mixture of dioxane and water, using sodium carbonate as a base. The reaction conditions include heating the mixture to 70-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction rate and yield. This method involves the use of a multimode reactor, which allows for efficient heating and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium carbonate is commonly used as a base in the substitution reactions.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired outcome.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further modified for specific applications .

Scientific Research Applications

1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, 4-(4-morpholinyl)-6-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Properties

CAS No.

127375-15-9

Molecular Formula

C10H18ClN5O

Molecular Weight

259.73 g/mol

IUPAC Name

4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C10H17N5O.ClH/c1-2-3-8-12-9(11)14-10(13-8)15-4-6-16-7-5-15;/h2-7H2,1H3,(H2,11,12,13,14);1H

InChI Key

JFPVTWREDPPVPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.